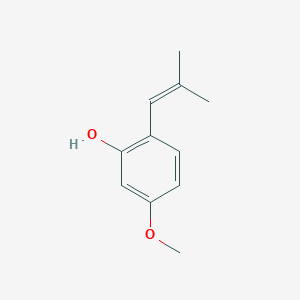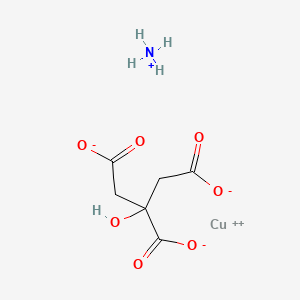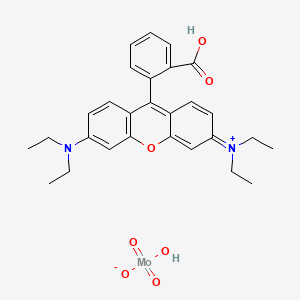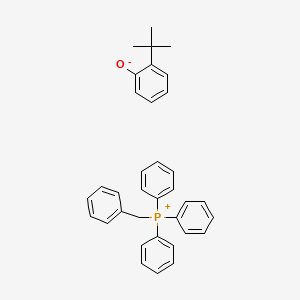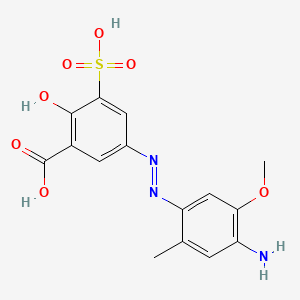
1-Tridecanol, zirconium(4+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecanol, zirconium(4+) salt is a compound formed by the combination of 1-Tridecanol and zirconium ions 1-Tridecanol is a long-chain primary fatty alcohol, while zirconium is a transition metal known for its high resistance to corrosion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tridecanol, zirconium(4+) salt typically involves the reaction of 1-Tridecanol with a zirconium salt, such as zirconium chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tridecanol, zirconium(4+) salt can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-Tridecanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The zirconium ion can participate in substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Tridecanol can yield tridecanoic acid, while reduction can produce zirconium hydrides.
Wissenschaftliche Forschungsanwendungen
1-Tridecanol, zirconium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems.
Industry: Utilized in the production of coatings and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-Tridecanol, zirconium(4+) salt involves its interaction with molecular targets and pathways. The zirconium ion can coordinate with various ligands, influencing the reactivity and stability of the compound. The long-chain alcohol component can interact with biological membranes, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Dodecanol, zirconium(4+) salt
- 1-Tetradecanol, zirconium(4+) salt
- 1-Pentadecanol, zirconium(4+) salt
Comparison: 1-Tridecanol, zirconium(4+) salt is unique due to its specific chain length and the properties imparted by the zirconium ion. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
68862-34-0 |
|---|---|
Molekularformel |
C52H108O4Zr |
Molekulargewicht |
888.6 g/mol |
IUPAC-Name |
tridecan-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C13H27O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14;/h4*2-13H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
PYHGGVWISFYTJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].CCCCCCCCCCCCC[O-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



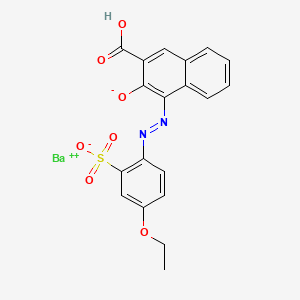

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
